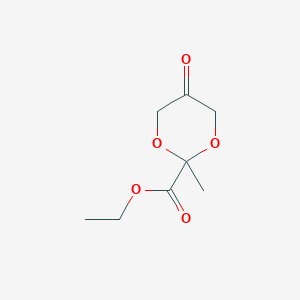
Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
Cat. No. B2622590
Key on ui cas rn:
1447943-86-3
M. Wt: 188.179
InChI Key: DEVLWHGFQZESFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08906889B2
Procedure details


To a chilled (−78° C.) DCM solvent (10 mL) under nitrogen was added a 2 M stock solution of oxalyl chloride (6.03 mL, 12.05 mmol), followed by the slow addition of dimethyl sulfoxide (0.927 mL, 13.06 mmol). Once evolution of gases stopped, stirring continued for another 20 minutes forming a snow white suspension. A solution of the crude ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate (Step 2, 1.91 g, 10.04 mmol) in 5 mL of DCM was transferred into the cold Swern solution over a period of 2 minutes via a cannula. The reaction was allowed to proceed at −78° C. for 30 minutes, followed by the slow addition of triethylamine (3.36 mL, 24.10 mmol). The resulting pale suspension was stirred at −78° C. for a further 30 minutes, then at 4° C. (ice bath) for 15 minutes. The Rx was quenched with saturated sodium bicarbonate solution (20 mL), followed by extraction with DCM (5×25 mL). The organic layers were combined, evaporated to an oily material (1.81 gm, 96%). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.45-4.37 (m, 2H), 4.31 (q, J=7.3 Hz, 2H), 4.33-4.26 (m, 2H), 1.58 (s, 3H), 1.36 (t, J=7.2 Hz, 3H).


Name
ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate
Quantity
1.91 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]1[CH2:17][O:16][C:15]([CH3:23])([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:23][C:15]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:14][CH2:13][C:12](=[O:11])[CH2:17][O:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.927 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate
|
|
Quantity
|
1.91 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1COC(OC1)(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
3.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
forming a snow white suspension
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to proceed at −78° C. for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting pale suspension was stirred at −78° C. for a further 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 4° C. (ice bath) for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Rx was quenched with saturated sodium bicarbonate solution (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with DCM (5×25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oily material (1.81 gm, 96%)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(OCC(CO1)=O)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
